(5Z)-5-(4-butoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions One common method includes the condensation of 4-butoxybenzaldehyde with 4-propoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with diverse functional groups.
Scientific Research Applications
(5Z)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The detailed molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Triazolothiazoles: Compounds with similar core structures but different substituents.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.
Thiazolopyrimidines: Compounds with a thiazole ring fused to a pyrimidine ring.
Uniqueness
(5Z)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is unique due to its specific combination of butoxy and propoxy phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25N3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-butoxyphenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H25N3O3S/c1-3-5-15-30-19-10-6-17(7-11-19)16-21-23(28)27-24(31-21)25-22(26-27)18-8-12-20(13-9-18)29-14-4-2/h6-13,16H,3-5,14-15H2,1-2H3/b21-16- |
InChI Key |
SVBDOFPKMQXXMT-PGMHBOJBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCCC)S2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCCC)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.